molecular formula C11H14ClF3N2O B13463099 2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine hydrochloride

2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine hydrochloride

Cat. No.: B13463099
M. Wt: 282.69 g/mol
InChI Key: MJECOINCIYFJOJ-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a piperidin-4-yloxy group and a trifluoromethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine hydrochloride typically involves the following steps:

    Formation of the Pyridine Core: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Piperidin-4-yloxy Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the pyridine ring with piperidin-4-ol.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce partially or fully reduced derivatives.

Scientific Research Applications

2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidin-4-yloxy group may facilitate binding to these targets, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-4-yloxy)-5-(trifluoromethyl)pyridine hydrochloride
  • 3-Chloro-2-(piperidin-4-yloxy)-5-trifluoromethyl-pyridine hydrochloride

Uniqueness

2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. The presence of both the piperidin-4-yloxy and trifluoromethyl groups provides a balance of hydrophilic and lipophilic properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H14ClF3N2O

Molecular Weight

282.69 g/mol

IUPAC Name

2-piperidin-4-yloxy-6-(trifluoromethyl)pyridine;hydrochloride

InChI

InChI=1S/C11H13F3N2O.ClH/c12-11(13,14)9-2-1-3-10(16-9)17-8-4-6-15-7-5-8;/h1-3,8,15H,4-7H2;1H

InChI Key

MJECOINCIYFJOJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=CC=CC(=N2)C(F)(F)F.Cl

Origin of Product

United States

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